
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry. This particular compound features a unique structure that includes an oxazastannolidinone ring, which is a five-membered ring containing oxygen, nitrogen, and tin atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- typically involves the reaction of a stannane precursor with an appropriate oxazolidinone derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired product. Common reagents used in the synthesis include organotin halides and oxazolidinone derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazastannolidinone derivatives with higher oxidation states, while reduction may produce derivatives with lower oxidation states.
Aplicaciones Científicas De Investigación
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in biological systems, the compound may inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Oxazastannolidin-5-one derivatives: These compounds share the oxazastannolidinone ring structure but differ in their substituents.
Organotin compounds: A broad class of compounds containing tin atoms bonded to organic groups.
Uniqueness
1,3,2-Oxazastannolidin-5-one, 3-(aminoacetyl)-2,2,4-trimethyl-, (S)- is unique due to its specific combination of functional groups and stereochemistry
Propiedades
Número CAS |
141381-82-0 |
|---|---|
Fórmula molecular |
C7H14N2O3Sn |
Peso molecular |
292.91 g/mol |
Nombre IUPAC |
(4S)-3-(2-aminoacetyl)-2,2,4-trimethyl-1,3,2-oxazastannolidin-5-one |
InChI |
InChI=1S/C5H10N2O3.2CH3.Sn/c1-3(5(9)10)7-4(8)2-6;;;/h3H,2,6H2,1H3,(H2,7,8,9,10);2*1H3;/q;;;+2/p-2/t3-;;;/m0.../s1 |
Clave InChI |
AOOZEKRQRZKLSQ-LHWPGRLPSA-L |
SMILES isomérico |
C[C@H]1C(=O)O[Sn](N1C(=O)CN)(C)C |
SMILES canónico |
CC1C(=O)O[Sn](N1C(=O)CN)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


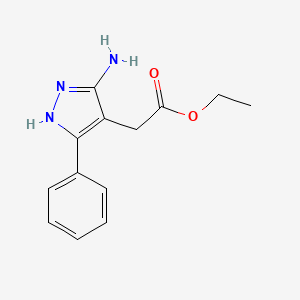
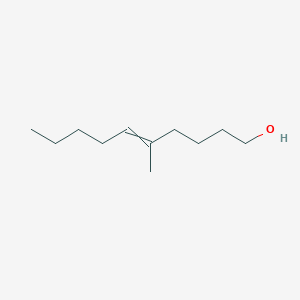
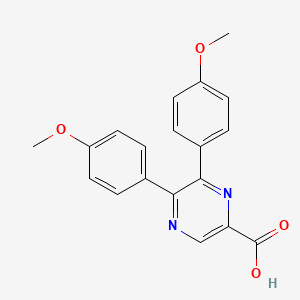
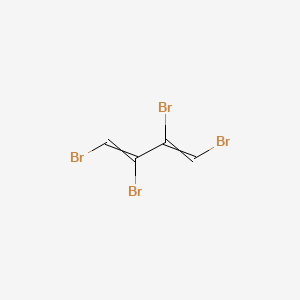
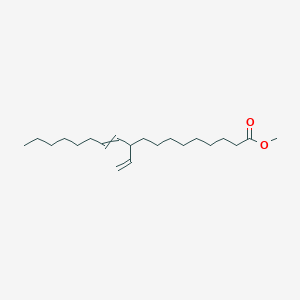
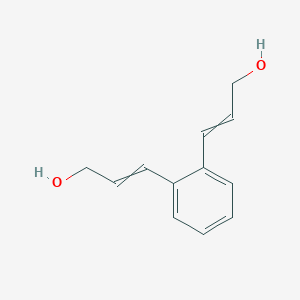

![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)


![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
![N'-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazinecarbohydrazide](/img/structure/B14285349.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)

